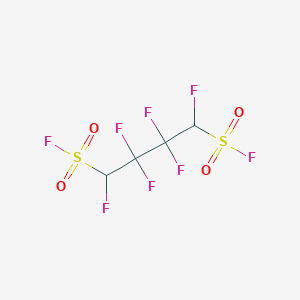![molecular formula C18H35NO3 B14379222 4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine CAS No. 89857-79-4](/img/structure/B14379222.png)
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine is a complex organic compound that features a morpholine ring attached to a dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often include the use of acid catalysts to facilitate the formation of the dioxolane ring. Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane moiety can form stable complexes with metal ions, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar in structure but lacks the morpholine ring.
(2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate: Contains a dioxolane ring but has different substituents.
1,3-Dioxolane, 2-ethyl-4-methyl-: Another dioxolane derivative with different alkyl groups.
Uniqueness
4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine is unique due to the presence of both the morpholine ring and the dioxolane moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Propriétés
Numéro CAS |
89857-79-4 |
|---|---|
Formule moléculaire |
C18H35NO3 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
4-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]morpholine |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-18(2)21-16-17(22-18)15-19-11-13-20-14-12-19/h17H,3-16H2,1-2H3 |
Clé InChI |
ATVCRKCUHOKTIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(OCC(O1)CN2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


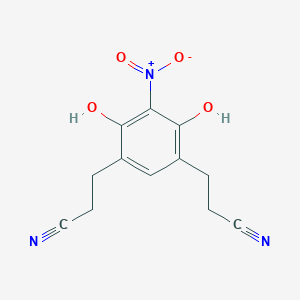
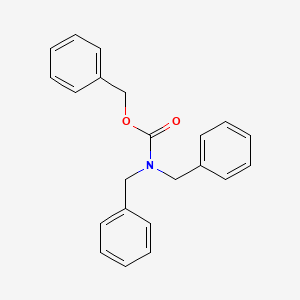


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
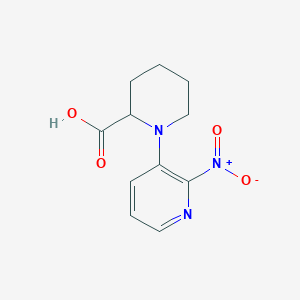


![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
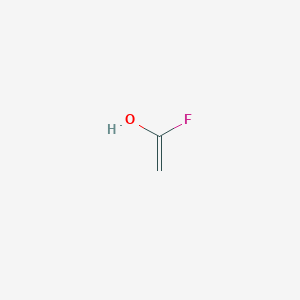
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
